molecular formula C15H24ClN B14448208 1-(3-Methyl-1-phenylbutyl)pyrrolidine hydrochloride CAS No. 74332-83-5

1-(3-Methyl-1-phenylbutyl)pyrrolidine hydrochloride

Katalognummer: B14448208
CAS-Nummer: 74332-83-5
Molekulargewicht: 253.81 g/mol
InChI-Schlüssel: XKEXAWHTEUOPIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methyl-1-phenylbutyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C15H24ClN It is a hydrochloride salt of 1-(3-Methyl-1-phenylbutyl)pyrrolidine, which is a derivative of pyrrolidine

Vorbereitungsmethoden

The synthesis of 1-(3-Methyl-1-phenylbutyl)pyrrolidine hydrochloride typically involves the reaction of 3-Methyl-1-phenylbutylamine with pyrrolidine in the presence of hydrochloric acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(3-Methyl-1-phenylbutyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Wissenschaftliche Forschungsanwendungen

1-(3-Methyl-1-phenylbutyl)pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(3-Methyl-1-phenylbutyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-(3-Methyl-1-phenylbutyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in medicinal chemistry.

    Pyrrolizines: Compounds with a fused pyrrolidine ring, known for their biological activities.

    Pyrrolidine-2-one: A derivative with a carbonyl group, used in various chemical and pharmaceutical applications.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, known for their diverse biological activities.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other pyrrolidine derivatives.

Eigenschaften

CAS-Nummer

74332-83-5

Molekularformel

C15H24ClN

Molekulargewicht

253.81 g/mol

IUPAC-Name

1-(3-methyl-1-phenylbutyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C15H23N.ClH/c1-13(2)12-15(16-10-6-7-11-16)14-8-4-3-5-9-14;/h3-5,8-9,13,15H,6-7,10-12H2,1-2H3;1H

InChI-Schlüssel

XKEXAWHTEUOPIG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C1=CC=CC=C1)N2CCCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.